L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine

Description

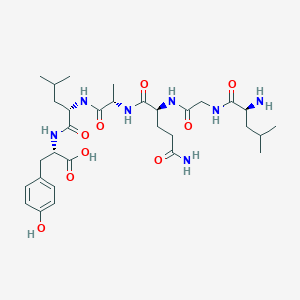

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine is a synthetic hexapeptide with the sequence Leu-Gly-Gln-Ala-Leu-Tyr. Its molecular formula, inferred from structural analogs, approximates C₃₄H₅₄N₈O₁₂, and its molecular weight is approximately 794.84 g/mol. The peptide features hydrophobic residues (leucine, tyrosine), a polar glutamine side chain, and a glycine spacer, which may influence its solubility, stability, and receptor interactions.

Properties

CAS No. |

646027-02-3 |

|---|---|

Molecular Formula |

C31H49N7O9 |

Molecular Weight |

663.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H49N7O9/c1-16(2)12-21(32)28(43)34-15-26(41)36-22(10-11-25(33)40)29(44)35-18(5)27(42)37-23(13-17(3)4)30(45)38-24(31(46)47)14-19-6-8-20(39)9-7-19/h6-9,16-18,21-24,39H,10-15,32H2,1-5H3,(H2,33,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1 |

InChI Key |

VGYXJPZEUYNGGB-NHKCCNDQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Condensation Using Protected Amino Acids

- Protection Strategy: Amino acids are protected at the amino terminus (e.g., with carbobenzoxy (Cbz) or Fmoc groups) and side chains (e.g., tyrosine hydroxyl) to prevent undesired reactions.

- Activation and Coupling: Carboxyl groups are activated using condensing agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.

- Deprotection: After coupling, protecting groups are removed under specific conditions (e.g., hydrogenolysis for Cbz, base for Fmoc).

- Purification: Crude peptides are purified by crystallization or chromatographic methods to achieve high purity.

This method is well-documented for dipeptides such as L-alanyl-L-tyrosine, which serves as a model for longer peptides.

Industrially Favorable Method Using D-2-Chloropropionyl Chloride

A patented method for L-alanyl-L-tyrosine preparation involves:

- Condensation of L-tyrosine with D-2-chloropropionyl chloride under acid-binding agent control (pH 8-12) at temperatures below 30°C.

- Formation of an intermediate chloropropionyl-tyrosine compound.

- Subsequent ammoniation to yield the dipeptide L-alanyl-L-tyrosine.

- This method avoids the need for protecting groups and expensive condensing agents, offering high yield (>70%) and purity (>99.7% by HPLC), suitable for scale-up.

This approach can be adapted for longer peptides by sequentially coupling protected amino acid derivatives or peptide fragments.

Enzymatic Synthesis and Hydrolysis Considerations

- Enzymatic methods using proteases or peptidases can catalyze peptide bond formation or hydrolysis.

- Studies on peptides like glycyl-L-tyrosine and L-alanyl-L-glutamine show rapid enzymatic hydrolysis, indicating the need for careful control of enzymatic activity during synthesis and storage.

- Enzymatic synthesis offers specificity but is limited by enzyme cost and substrate specificity, making chemical synthesis preferable for industrial production of complex peptides.

Solid-Phase Peptide Synthesis (SPPS)

- SPPS is the standard for synthesizing peptides longer than di- or tri-peptides.

- The peptide chain is assembled on a solid resin, allowing easy washing and removal of excess reagents.

- Fmoc or Boc chemistry is used for temporary protection of amino groups.

- After sequential coupling of amino acids (including leucine, glycine, glutamine, alanine, tyrosine), the peptide is cleaved from the resin and purified.

- This method provides high purity and is widely used in research and pharmaceutical peptide production.

Data Table: Summary of Preparation Methods for Peptides Related to this compound

Research Findings and Practical Notes

- The patented chemical method using D-2-chloropropionyl chloride for L-alanyl-L-tyrosine achieves yields of ~70% and purity >99.7% without complex protection steps, indicating potential for adaptation to longer peptides by fragment coupling.

- Enzymatic hydrolysis studies confirm that peptides like glycyl-L-tyrosine and L-alanyl-L-glutamine are rapidly cleaved in biological systems, emphasizing the need for stable peptide design and storage conditions.

- Glycyl-L-tyrosine dihydrate, a related peptide, is commercially produced with high solubility and purity, demonstrating the feasibility of producing peptides with tyrosine residues for biological applications.

- Solid-phase synthesis remains the most versatile method for assembling pentapeptides like this compound, allowing precise control over sequence and modifications.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino groups can undergo acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Dityrosine.

Reduction: Free thiols.

Substitution: Acylated or alkylated peptides.

Scientific Research Applications

Nutritional Applications

Intravenous Nutrition:

Research indicates that peptides like L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine can serve as effective sources of amino acids during intravenous nutrition. For instance, studies have shown that similar dipeptides, when administered intravenously, result in rapid absorption and utilization in the body. Specifically, L-alanyl-L-tyrosine has been demonstrated to label tissue pools effectively and enhance the availability of tyrosine for protein synthesis .

Peptide Utilization:

The kinetic behavior of these peptides suggests that they are rapidly hydrolyzed into their constituent amino acids, which can then be utilized for metabolic processes. This property makes them valuable in clinical settings where patients require immediate amino acid supplementation .

Pharmacological Applications

Potential Therapeutic Uses:

this compound may have implications in drug delivery systems. Peptides are increasingly being explored for their ability to enhance the bioavailability of therapeutic agents. The specific amino acid composition can influence the peptide's interaction with biological membranes, potentially improving the efficacy of drug formulations .

Antioxidant Properties:

Peptides derived from aromatic amino acids like tyrosine exhibit significant antioxidant properties. This suggests that this compound may contribute to reducing oxidative stress in biological systems, which is a critical factor in many diseases including cancer and neurodegenerative disorders .

Biochemical Research

Model Compounds:

In biochemical research, peptides such as this compound serve as model compounds for studying enzyme-substrate interactions and peptide synthesis techniques. Their structural complexity allows researchers to investigate the effects of various modifications on biological activity .

Enzyme Activity Studies:

Studies have shown that specific proteases can effectively hydrolyze peptides similar to this compound, which aids in understanding enzyme specificity and activity under various conditions. This knowledge is crucial for designing peptides with tailored functionalities for therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine involves its role as an intermediate in the synthesis of semaglutide. Semaglutide mimics the action of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release, thereby lowering blood glucose levels. The peptide interacts with the GLP-1 receptor, activating intracellular signaling pathways that enhance insulin secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine with structurally related peptides from the evidence:

Key Observations

Hydrolysis Rates : Shorter peptides (e.g., Ala-Gln, Gly-Tyr) exhibit rapid hydrolysis (t₁/₂ < 4 min), making them suitable for quick nutrient release . In contrast, larger peptides like the target compound likely have slower hydrolysis due to reduced accessibility to peptidases.

Residue Impact: Glutamine: Enhances solubility and metabolic utility (e.g., as a nitrogen donor) . Glycine: Improves conformational flexibility, aiding in receptor binding or enzymatic processing .

Stability : Proline-containing peptides (e.g., Ala-Leu-Pro-Gln-Tyr) show enhanced stability due to rigid secondary structures, whereas glycine-rich sequences (e.g., Lys-Ala-Gly-Ala-Gly-Gln-Gly-Tyr) may degrade faster . The target compound lacks proline, suggesting moderate stability.

Biological Activity

L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine is a complex peptide composed of six amino acids, which may exhibit various biological activities due to its unique structure. This article explores the biological activity of this compound by examining its components, potential physiological effects, and relevant research findings.

1. Composition and Structure

The compound consists of the following amino acids:

- L-Leucine : Known for its role in protein synthesis and muscle repair.

- Glycine : Acts as an inhibitory neurotransmitter and is involved in collagen formation.

- L-Glutamine : Important for gut health and immune function.

- L-Alanine : Plays a role in energy metabolism and glucose regulation.

- L-Tyrosine : Precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine.

2.1. Hydrolysis and Absorption

Research indicates that peptides similar to this compound are rapidly hydrolyzed in the body. For instance, studies on L-alanyl-L-glutamine and glycyl-L-tyrosine show that they are cleared from plasma quickly, with half-lives of approximately 3.8 minutes and 3.4 minutes respectively . This rapid hydrolysis suggests efficient absorption and utilization of constituent amino acids.

2.2. Physiological Effects

The individual amino acids in this peptide have been linked to various physiological benefits:

- Muscle Metabolism : L-Leucine is particularly noted for stimulating muscle protein synthesis .

- Neurotransmitter Synthesis : L-Tyrosine is crucial for synthesizing catecholamines, which are important for mood regulation and cognitive function .

- Immune Function : L-Glutamine supports immune cell function, especially during stress or illness .

3.1. Case Studies

Several studies have examined the effects of related peptides:

- A study involving intravenous administration of L-alanyl-L-tyrosine demonstrated that it effectively labels tissue pools with tyrosine, indicating good utilization as a tyrosine source . This suggests that similar peptides could also serve as effective nutritional supplements.

- Another investigation into the biosynthesis of dipeptides showed that L-Alanyl-L-Tyrosine can promote melanin production in melanoma cell models without cytotoxic effects at certain concentrations .

3.2. Kinetic Studies

Kinetic evaluations have shown that peptides like L-alanyl-L-glutamine and glycyl-L-tyrosine are rapidly hydrolyzed, leading to an increase in free amino acids in circulation . This rapid conversion is essential for their biological activity and effectiveness as nutritional supplements.

4. Data Table

The following table summarizes key findings related to the biological activity of the components of this compound:

5. Conclusion

This compound demonstrates potential biological activity through its constituent amino acids, which play significant roles in muscle metabolism, neurotransmitter synthesis, and immune function. Ongoing research into similar peptides suggests promising applications in nutrition and therapeutic settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for producing L-Leucylglycyl-L-glutaminyl-L-alanyl-L-leucyl-L-tyrosine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this pentapeptide. Sequential addition of Fmoc- or Boc-protected amino acids to a resin-bound chain ensures controlled elongation. Critical steps include:

- Deprotection : Use 20% piperidine in DMF for Fmoc removal .

- Coupling : Activate amino acids with HBTU/HOBt or DIC/Oxyma Pure for efficient amide bond formation .

- Cleavage : TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) release the peptide from the resin while removing side-chain protections .

- Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) achieves >95% purity .

Q. How should researchers validate the structural integrity of this peptide post-synthesis?

- Methodological Answer : Combine mass spectrometry (MS) and NMR for unambiguous confirmation:

- MS : Electrospray ionization (ESI-MS) or MALDI-TOF verifies the molecular weight (e.g., calculated vs. observed m/z) .

- NMR : ¹H and ¹³C spectra resolve backbone conformations and side-chain environments, ensuring correct sequence assembly .

Q. What storage conditions are critical to maintain peptide stability?

- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight, light-protected vials. For solutions:

- Use sterile PBS or 0.1% acetic acid (pH 4–5) to minimize hydrolysis.

- Aliquot to avoid freeze-thaw cycles, which degrade glutamine and tyrosine residues .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate the peptide’s bioactivity in cellular models?

- Methodological Answer :

- Cell Lines : Use receptor-positive cells (e.g., HEK293 transfected with GPCRs) based on homology to known peptide targets .

- Dosing : Test 0.1–100 μM ranges, pre-treating cells for 24–48 hours. Include scrambled-sequence controls.

- Assays : Measure cAMP/GTPγS binding for signaling activity or use FRET-based reporters for real-time interaction dynamics .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from batch variability or assay conditions. Mitigate by:

- Batch Validation : Require CoA documentation for each synthesis lot (e.g., HPLC traces, MS data) .

- Assay Standardization : Use internal reference peptides and harmonize buffer conditions (e.g., ionic strength, pH 7.4) .

- Orthogonal Assays : Confirm results with SPR (binding affinity) and functional assays (e.g., calcium flux) to rule out artifacts .

Q. How can computational modeling guide the study of this peptide’s interaction with target proteins?

- Methodological Answer :

- Docking Simulations : Use Rosetta or AutoDock Vina to predict binding poses against homology-modeled receptors. Prioritize glutaminyl and tyrosyl residues for mutagenesis .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess conformational stability and hydrogen-bond networks .

Q. What are the best practices for analyzing in vivo pharmacokinetics of this peptide?

- Methodological Answer :

- Labeling : Radiolabel with ¹²⁵I on the tyrosine residue or use fluorescent tags (e.g., FITC) for tracking .

- Sampling : Collect plasma/tissue at 0.5, 1, 2, 4, 8, 24 hours post-IV/SC administration.

- Analytics : LC-MS/MS quantifies intact peptide and metabolites; calculate AUC, t₁/₂, and bioavailability .

Key Considerations for Experimental Design

- Purity Thresholds : >95% HPLC purity minimizes off-target effects in biological assays .

- Sequence Verification : Always confirm via MS/MS fragmentation to rule out deletion sequences .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies, including power analysis and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.